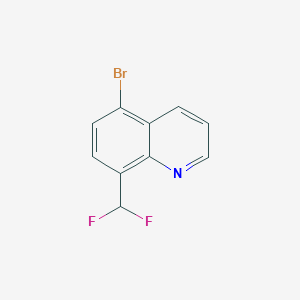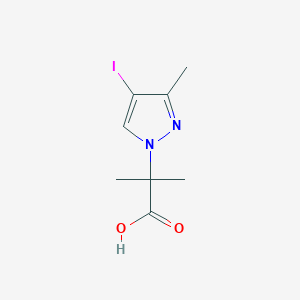
2-(trimethylsilyl)furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid can be achieved through a multi-step process involving the protection of the furan ring, carboxylation, and deprotection.", "Starting Materials": [ "Furan", "Trimethylsilyl chloride", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of furan ring: Furan is reacted with trimethylsilyl chloride and sodium hydride in diethyl ether to form 2-(trimethylsilyl)furan.", "Carboxylation: 2-(trimethylsilyl)furan is reacted with carbon dioxide in methanol to form 2-(trimethylsilyl)furan-3-carboxylic acid.", "Deprotection: 2-(trimethylsilyl)furan-3-carboxylic acid is deprotected by treatment with hydrochloric acid and then neutralized with sodium hydroxide to yield the final product." ] } | |
CAS RN |
78764-55-3 |
Molecular Formula |
C8H12O3Si |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




